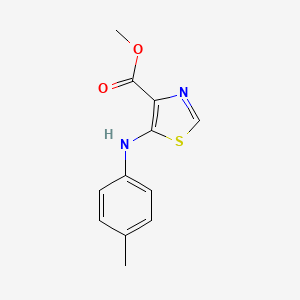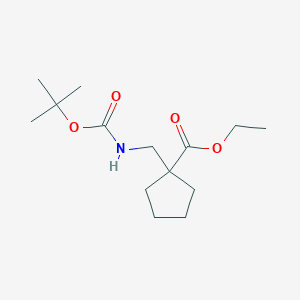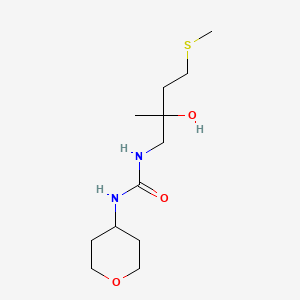![molecular formula C14H17N3O2 B2573976 Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate CAS No. 1975118-99-0](/img/structure/B2573976.png)
Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate, also known as MPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of inflammatory cytokines and the activation of the opioid receptor system. Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate has been found to bind to the mu-opioid receptor, which is involved in pain relief and reward pathways in the brain.
Biochemical and Physiological Effects:
Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile and does not produce significant side effects. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate in lab experiments is its high purity and stability. It can also be easily synthesized using simple and cost-effective methods. However, one limitation is the lack of information on its long-term effects and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate. One area of interest is its potential use as a treatment for chronic pain and inflammation. Another area of interest is the development of new materials using Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate as a building block. Additionally, further studies are needed to fully understand the mechanism of action and long-term effects of Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate.
Synthesemethoden
The synthesis of Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate involves the reaction between 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid and methanol in the presence of a catalyst. The resulting product is a white solid with a melting point of 102-104°C.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate has been found to exhibit anti-inflammatory and analgesic properties. In material science, Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate has been used as a building block for the synthesis of new materials with unique properties. In environmental science, Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate has been studied for its potential use as a pesticide.
Eigenschaften
IUPAC Name |
methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-16(11-7-5-4-6-8-11)10-13-12(14(18)19-3)9-17(2)15-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSSNWPKXYUYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN(C)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2573894.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2573898.png)





![4-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2573906.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2573910.png)



